molecular formula C15H9BrClF3N2O B2500812 3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866137-67-9

3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B2500812
M. Wt: 405.6
InChI Key: WKNBHWGFKLTTQB-UHFFFAOYSA-N
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Description

The compound "3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromo, chloro, methoxy, and trifluoromethyl substituents on the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine moiety is a fused structure combining imidazole and pyridine rings, which is known for its potential biological activities and its use in pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with carbon monoxide, leading to the formation of hybrid structures like indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones . Another method is a transition-metal-free regioselective halogenation using sodium chlorite/bromite as the halogen source, which allows for the formation of C–Cl or C–Br bonds on the imidazo[1,2-a]pyridine core . These methods highlight the versatility of synthetic approaches for introducing various substituents onto the imidazo[1,2-a]pyridine scaffold.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using spectroscopic techniques such as NMR spectroscopy and confirmed by monocrystalline X-ray crystallography . Theoretical calculations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), can be used to predict the electronic properties and intermolecular interactions of these compounds . Hirshfeld surface analysis can further provide insight into the intermolecular contacts between units in the crystal structure .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, they can react with triethylamine to give different rearrangement products, such as imidazo[1,2-a]pyridines and indoles, depending on the substituents present on the nitrogen atom . The presence of different functional groups on the imidazo[1,2-a]pyridine core can also influence the reactivity and the type of chemical transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their substituents. For example, the introduction of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties . The presence of halogen atoms like bromo and chloro can also impact the compound's reactivity and its potential to participate in further chemical modifications, such as Suzuki–Miyaura reactions . Additionally, the fluorescent behavior of these compounds can be altered by the presence of metal ions, as demonstrated by the change in emission wavelength in the presence of metal perchlorates .

Scientific Research Applications

Synthesis and Chemical Properties

  • Imidazo[1,2-a]pyridines, including variants like 3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, are synthesized through reactions involving substituted phenylaminoisoxazoles and triethylamine. These compounds form imidazopyridines under specific conditions (Khalafy, Setamdideh, & Dilmaghani, 2002).
  • A similar process using propionyl-3-(substitutedphenylamino)isoxazol-5(2H)-ones leads to the formation of imidazo(1,2-a)pyridines (Azimi & Majidi, 2014).
  • The compound's derivatives exhibit interesting adsorption behavior, which has implications in corrosion inhibition studies, particularly in acidic environments (Saady et al., 2020).

Applications in Corrosion Inhibition

  • Imidazo[1,2-a]pyridine derivatives have shown high inhibition performance against mild steel corrosion, implying potential industrial applications in protecting metals from corrosive environments (Saady et al., 2021).

Medicinal Chemistry and Drug Design

  • Research has identified the core skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives as potential activators of the glucagon-like peptide 1 receptor (GLP-1R), indicating a role in anti-diabetic treatment agents (Gong, Cheon, Lee, & Kang, 2011).

Synthesis and Radiochemical Applications

  • The synthesis and iodine-radiolabelling of imidazo[1,2-a]pyridine derivatives such as CLINDE, which are used in medical imaging, demonstrates the compound's relevance in diagnostic applications and radiopharmaceuticals (Gang, 2006).

properties

IUPAC Name

3-bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClF3N2O/c1-23-10-4-2-8(3-5-10)12-13(16)22-7-9(15(18,19)20)6-11(17)14(22)21-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNBHWGFKLTTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

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